molecular formula C13H22ClN3O B2587973 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 2037188-17-1

4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No.: B2587973
CAS No.: 2037188-17-1
M. Wt: 271.79
InChI Key: PZTVIEQAROKBNH-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Pharmacophores

The historical trajectory of 1,2,4-oxadiazole development spans over a century, beginning with the pioneering work of Tiemann and Krüger in 1884, who first synthesized this heterocyclic system, initially designated as furo[ab1]diazole. This seminal discovery established the foundation for what would eventually become one of the most versatile pharmacophores in medicinal chemistry. The early period following this initial synthesis was characterized by sporadic research activity, with only occasional publications appearing in the scientific literature until the early 1960s. The heterocycle remained largely overlooked by the pharmaceutical community for nearly eight decades, during which time its potential applications remained largely unexplored.

The biological significance of 1,2,4-oxadiazole derivatives began to emerge in the early 1940s when systematic studies of their pharmacological properties commenced. This period marked a crucial transition from purely synthetic interest to biological investigation, setting the stage for the eventual recognition of these compounds as valuable pharmaceutical agents. The breakthrough came approximately twenty years later with the development and market introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was successfully marketed as a cough suppressant. This milestone achievement demonstrated the practical therapeutic potential of 1,2,4-oxadiazole-containing compounds and validated the heterocycle as a viable pharmacophore for drug development.

The subsequent decades witnessed a remarkable surge in research interest, with the biological applications of 1,2,4-oxadiazoles experiencing a notable doubling in the last fifteen years. This renaissance in 1,2,4-oxadiazole research has been driven by the recognition of their unique bioisosteric properties and an unusually wide spectrum of biological activities. The heterocycle has attracted considerable attention from medicinal chemists due to its perfect framework for novel drug development, combining structural versatility with pharmacological efficacy. Contemporary research has expanded beyond traditional applications to encompass diverse therapeutic areas, establishing 1,2,4-oxadiazoles as privileged scaffolds in modern drug discovery programs.

Properties

IUPAC Name

3-cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-2-4-11(3-1)13-15-12(17-16-13)9-10-5-7-14-8-6-10;/h10-11,14H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTVIEQAROKBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitutions at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitutions at the C-3 and C-5 positions, influenced by the electron-withdrawing nature of the nitrogen atoms.

Key Reactions:

  • Aminolysis : Reaction with amines (e.g., ethylamine) leads to ring-opening and formation of amidrazone derivatives under basic conditions .

  • Hydrolysis :

    • Acidic Hydrolysis : Concentrated HCl at 80–100°C cleaves the oxadiazole ring to yield cyclopentanecarboxamide intermediates .

    • Basic Hydrolysis : NaOH in ethanol generates nitrile derivatives via C–O bond cleavage .

Reaction TypeConditionsProductsYield (%)Reference
AminolysisEthylamine, DMF, 60°CAmidrazone65–78
Acidic Hydrolysis6M HCl, 90°CCyclopentanecarboxamide82

Electrophilic Additions and Cycloadditions

The oxadiazole ring participates in electrophilic aromatic substitution (EAS) and 1,3-dipolar cycloadditions due to its electron-deficient nature.

Notable Examples:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the C-5 position .

  • Cycloaddition with Alkenes : Reacts with electron-rich alkenes (e.g., styrene) under microwave irradiation to form fused bicyclic compounds .

SubstrateReagents/ConditionsProductSelectivityReference
StyreneMW, 120°C, 30 minBicyclo[3.2.1] derivative73%

Functionalization of the Piperidine Moiety

The piperidine nitrogen undergoes alkylation, acylation, or oxidation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form N-alkylpiperidinium salts.

  • Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives .

ReactionReagentsProductPurity (%)Reference
N-AlkylationMethyl iodide, K₂CO₃N-Methylpiperidinium95

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the oxadiazole ring undergoes rearrangement:

  • Thermal Rearrangement : Heating above 200°C converts the 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer via -shift .

  • Reductive Ring-Opening : H₂/Pd-C in ethanol produces a primary amine linked to the cyclopentyl group.

Stability Under Pharmacological Conditions

Studies show the compound is stable in:

  • pH 7.4 Buffers : No degradation after 24 hours at 37°C.

  • Oxidative Conditions : Resists H₂O₂-mediated oxidation due to steric shielding by the cyclopentyl group.

Comparative Reactivity with Analogues

The cyclopentyl substituent enhances steric hindrance compared to cyclohexyl or methyl analogues, slowing electrophilic reactions but improving thermal stability .

SubstituentReaction Rate (Hydrolysis)Thermal Stability (°C)
Cyclopentyl0.12 h⁻¹210
Cyclohexyl0.18 h⁻¹195
Methyl0.25 h⁻¹180

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the antiproliferative properties of compounds related to 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride. Specifically, derivatives of oxadiazole have been identified as potential chemotherapeutic agents:

  • Mechanism of Action : These compounds act primarily as tubulin inhibitors, disrupting the mitotic spindle formation during cell division. This mechanism was confirmed through biochemical assays demonstrating increased mitotic cells following treatment in leukemia cell lines .

Case Study:
A study published in 2014 reported a new class of antiproliferative agents based on piperidine derivatives that showed significant potency (IC₅₀ values around 120 nM) against cancer cell lines, indicating their potential as effective anticancer drugs .

Neuropharmacological Applications

Research indicates that compounds with similar structures may influence neurochemical pathways, potentially serving as therapeutic agents for neurological disorders:

  • Potential Uses : Investigations into the modulation of neurotransmitter systems suggest that these compounds could affect dopamine and serotonin pathways, which are crucial in treating conditions such as depression and anxiety.

Data Table: Neuropharmacological Effects

CompoundTarget ReceptorEffectReference
4-(1,2,4-Oxadiazol-5-yl)piperidineDopamine D2Antagonist
4-(1,2,4-Oxadiazol-5-yl)piperidineSerotonin 5HT1AAgonist

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Efficacy Against Bacteria : Initial studies suggest that derivatives may exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

Case Study:
Research conducted on oxadiazole derivatives demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating the potential for these compounds to address antibiotic resistance issues .

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs () exhibit higher aromaticity, which may improve binding to hydrophobic enzyme pockets but increase metabolic oxidation risks.
  • Size and Solubility : Smaller substituents (methyl, isopropyl) favor solubility and synthetic accessibility but may reduce target specificity .

Biological Activity

4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound that incorporates a piperidine moiety and a 1,2,4-oxadiazole ring. This structure has garnered attention in medicinal chemistry due to the diverse biological activities associated with oxadiazole derivatives. The compound's potential therapeutic applications span various fields, including oncology, neurology, and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H22ClN3OC_{13}H_{22}ClN_{3}O with a molecular weight of approximately 267.32 g/mol. The compound features a cyclopentyl group attached to the oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole nucleus exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated IC50 values in the micromolar range against several human tumor cell lines, including colorectal and lung cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1HeLa (Cervical)92.4
Compound 2OVXF 899 (Ovarian)2.76
Compound 3PXF 1752 (Mesothelioma)9.27

These findings suggest that modifications to the oxadiazole structure can lead to enhanced antitumor activity.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown moderate to strong activity against various bacterial strains. In particular, studies have highlighted their effectiveness against Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that oxadiazole derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound XAChE6.28
Compound YUrease1.21

Case Studies

In a notable case study involving a series of synthesized piperidine derivatives, researchers found that modifications incorporating oxadiazole rings led to enhanced biological profiles compared to their non-modified counterparts. The synthesized compounds were evaluated for their pharmacological potential through in vitro assays demonstrating significant enzyme inhibition and cytotoxicity against cancer cell lines .

Q & A

Basic: What analytical techniques are recommended for assessing the purity of 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride in synthetic batches?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 206 nm) is the primary method for purity assessment, as it provides quantifiable resolution of impurities. Complementary ¹H NMR analysis is critical for detecting residual solvents (e.g., acetone at 0.2% as in ) and verifying structural integrity. Mass spectrometry (LC/MS) should confirm the molecular ion peak ([M+H]⁺) to validate the compound’s identity. Cross-referencing with certified reference standards (e.g., pharmacopeial impurity guidelines in ) ensures alignment with regulatory requirements .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
Stability is maintained by:

  • Storage Conditions : Room temperature (RT), protected from light, heat, and moisture (as per and ).
  • Reactivity Precautions : Avoid contact with strong oxidizers ().
  • Handling Protocols : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks ().
  • Waste Disposal : Follow local regulations for organic salts, incinerating in approved facilities ().

Advanced: What strategies resolve contradictory pharmacological data across in vitro models for this compound?

Methodological Answer:
Contradictions in pharmacological data (e.g., receptor binding affinity variations) require:

  • Computational Cross-Validation : Use quantum chemical calculations ( ) to model interactions with target receptors and validate experimental results.
  • Experimental Replication : Standardize cell lines, assay conditions (e.g., buffer pH 6.5 as in ), and solvent systems (DMSO concentration ≤1%).
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or systemic biases (e.g., solvent interference or impurity effects) .

Advanced: How can factorial design optimize the synthetic yield of this compound?

Methodological Answer:
A 2³ factorial design () can systematically test variables:

  • Factors : Reaction temperature (e.g., 25°C vs. 60°C), solvent ratio (CH₂Cl₂/H₂O), and catalyst loading.
  • Response Variables : Yield (%) and purity (HPLC).
  • Analysis : Use ANOVA to identify significant interactions (e.g., higher temperature improves cyclization but risks decomposition).
  • Case Study : ’s synthesis protocol (99% purity) can be further optimized by adjusting NaOH concentration and reaction time .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • PPE : Full-face shields, chemical-resistant gloves (nitrile), and lab coats ().
  • Ventilation : Perform reactions in fume hoods to prevent vapor inhalation ().
  • Emergency Protocols : For skin contact, rinse immediately with water; for spills, neutralize with inert adsorbents (e.g., vermiculite) ().

Advanced: Which computational models predict this compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to simulate transition states and activation energies ( ).
  • Machine Learning : Train models on existing oxadiazole-piperidine reaction datasets to predict regioselectivity (e.g., cyclopentyl vs. pyridinyl substitutions).
  • Case Study : ICReDD’s workflow ( ) integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Basic: Which spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • ¹H NMR : Assign peaks to cyclopentyl (δ 1.5–2.0 ppm) and piperidine protons (δ 3.0–3.5 ppm).
  • LC/MS : Verify [M+H]⁺ at m/z corresponding to the molecular formula (e.g., ~312.4 for C₁₄H₂₂N₃O·HCl).
  • FT-IR : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and piperidine N-H bends (~3300 cm⁻¹) .

Advanced: How to address solubility discrepancies in different solvent systems?

Methodological Answer:

  • Solvent Screening : Use a D-optimal design to test polar (DMSO, ethanol) vs. nonpolar (hexane) solvents.
  • Molecular Dynamics (MD) Simulations : Model solvation shells to identify preferential solvent interactions ( ).
  • Experimental Validation : Compare experimental solubility (UV-Vis quantification) with predicted values, adjusting for ionic strength and pH ( ) .

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